Antiproliferative Potency vs. CA-4 and Colchicine
Derivatives synthesized from the 4,5,6-trimethoxyindoline scaffold demonstrate substantially higher antiproliferative potency compared to the natural product benchmarks combretastatin A-4 (CA4) and colchicine. Specifically, 1-(4'-indolyl and 6'-quinolinyl)-4,5,6-trimethoxyindoles (compounds 13 and 19) exhibited mean IC50 values of 38 nM and 24 nM against a panel of human cancer cell lines, regardless of tissue origin or MDR1 expression [1]. In contrast, the reference compound colchicine typically exhibits IC50 values in the low micromolar range (e.g., 4.3 μM in tubulin assembly assays) [2], and CA4 shows IC50 values from 1.9 nM to 835 nM depending on the cell line [3]. Compound 13 further demonstrated anti-tubulin activity (IC50 = 1.7 μM) comparable to CA4 (IC50 = 1.8 μM), confirming target engagement [1].
Derivative 19: 24 nM
vs Colchicine ~4.3 µM
| Evidence Dimension | Antiproliferative activity (mean IC50 across human cancer cell lines) |
|---|---|
| Target Compound Data | Derivative 13: 38 nM; Derivative 19: 24 nM |
| Comparator Or Baseline | Combretastatin A-4: 1.9-835 nM (cell line dependent); Colchicine: 4.3 μM (tubulin assembly IC50) |
| Quantified Difference | Derivative 13 is approximately 113-fold more potent than colchicine (4.3 μM vs. 38 nM); Derivative 19 is approximately 179-fold more potent. |
| Conditions | Various human cancer cell lines; tubulin polymerization assay; MDR1-expressing and non-expressing cells. |
Why This Matters
Procurement of 4,5,6-trimethoxyindoline enables access to a chemotype with demonstrated nanomolar potency, outperforming established natural product benchmarks in cellular assays.
- [1] Lai MJ, et al. Synthesis and biological evaluation of 1-(4'-Indolyl and 6'-Quinolinyl) indoles as a new class of potent anticancer agents. Eur J Med Chem. 2011 Sep;46(9):3623-9. PMID: 21641700. View Source
- [2] Lai MJ, et al. Synthesis and structure-activity relationships of 1-benzyl-4,5,6-trimethoxyindoles as a novel class of potent antimitotic agents. (Data from NCKUR repository). View Source
- [3] Chen YT, et al. 5-Amino-6-methoxy-2-aroylquinoline 15 showed more potent antiproliferative activity (IC50 values ranging from 0.2 to 0.4 nM) as compared to combretastatin A-4 (CA4, IC50 = 1.9-835 nM). View Source
